molecular formula C16H13Cl2N3O5 B5819390 2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide

2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide

Cat. No. B5819390
M. Wt: 398.2 g/mol
InChI Key: HGILLBCWWNCWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide, also known as DMOG, is a chemical compound that has been widely used in scientific research. It is a hypoxia-mimetic agent that can induce the cellular response to low oxygen tension. DMOG has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular responses to hypoxia.

Mechanism of Action

2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide acts as a hypoxia-mimetic agent by inhibiting the activity of prolyl hydroxylase domain-containing enzymes (PHDs). PHDs play a key role in the regulation of HIF-1 by hydroxylating HIF-1α, which targets it for degradation. By inhibiting PHD activity, 2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide stabilizes HIF-1α and activates the downstream effects of HIF-1 activation.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. 2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide has also been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide has been shown to protect against ischemic injury in a variety of tissues, including the heart and brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide in lab experiments is that it can induce hypoxia-like conditions in cells without the need for low oxygen tension. This allows for more precise control of experimental conditions. Additionally, 2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide is relatively easy to use and can be added directly to cell culture media. One limitation of using 2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide is that it can have off-target effects, particularly at higher concentrations. It is important to carefully titrate 2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide concentrations to avoid these off-target effects.

Future Directions

There are many potential future directions for research involving 2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide. One area of interest is the use of 2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide in the treatment of ischemic injury, particularly in the heart and brain. Additionally, 2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide could be used to study the role of hypoxia in other disease states, such as diabetes and obesity. Finally, further research is needed to fully understand the downstream effects of HIF-1 activation by 2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide, and how these effects can be harnessed for therapeutic purposes.

Synthesis Methods

2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenyl isocyanate with 4-methoxy-3-nitrobenzoic acid, followed by reaction with ethylenediamine. Other methods include the reaction of 2,4-dichlorophenyl isocyanate with 4-methoxy-3-nitrobenzyl alcohol, followed by reaction with ethylenediamine.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide has been widely used in scientific research to induce hypoxia-like conditions in cells. It has been used to study the cellular response to hypoxia, including the activation of hypoxia-inducible factor 1 (HIF-1) and the downstream effects of HIF-1 activation. 2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide has also been used to study the role of hypoxia in various disease states, including cancer and ischemic injury.

properties

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 4-methoxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O5/c1-25-14-5-3-10(6-13(14)21(23)24)16(22)26-20-15(19)7-9-2-4-11(17)8-12(9)18/h2-6,8H,7H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGILLBCWWNCWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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